molecular formula C11H16N4S B13475247 5-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)thiophen-2-amine

5-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)thiophen-2-amine

Cat. No.: B13475247
M. Wt: 236.34 g/mol
InChI Key: KLZWAMQXEFOOGH-UHFFFAOYSA-N
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Description

5-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)thiophen-2-amine is a heterocyclic compound that contains both a thiophene ring and a triazole ring. Thiophene derivatives are known for their wide range of applications in medicinal chemistry and material science due to their unique chemical properties . The presence of the triazole ring further enhances the compound’s potential for various biological activities.

Properties

Molecular Formula

C11H16N4S

Molecular Weight

236.34 g/mol

IUPAC Name

5-(5-tert-butyl-2-methyl-1,2,4-triazol-3-yl)thiophen-2-amine

InChI

InChI=1S/C11H16N4S/c1-11(2,3)10-13-9(15(4)14-10)7-5-6-8(12)16-7/h5-6H,12H2,1-4H3

InChI Key

KLZWAMQXEFOOGH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN(C(=N1)C2=CC=C(S2)N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)thiophen-2-amine typically involves multi-step reactions. One common method includes the formation of the triazole ring followed by its attachment to the thiophene ring. The reaction conditions often involve the use of catalysts and specific reagents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)thiophen-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene or triazole rings .

Scientific Research Applications

5-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)thiophen-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)thiophen-2-amine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The thiophene ring can enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)thiophen-2-amine is unique due to the combination of the thiophene and triazole rings, which confer distinct chemical and biological properties. This combination allows for a wide range of applications in various fields, making it a valuable compound for research and development .

Biological Activity

5-(3-(Tert-butyl)-1-methyl-1H-1,2,4-triazol-5-yl)thiophen-2-amine is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies based on diverse scientific literature.

Chemical Structure and Properties

The compound has the following chemical properties:

  • Molecular Formula : C10H20N4S
  • Molecular Weight : 196.29 g/mol
  • CAS Number : 1341884-55-6

Antimicrobial Activity

Research indicates that triazole derivatives, including this compound, exhibit significant antimicrobial properties. A study demonstrated that compounds with a triazole ring can inhibit the growth of various bacteria and fungi by interfering with their metabolic pathways. The specific mechanism often involves the inhibition of enzyme activity crucial for cell wall synthesis or nucleic acid replication.

Anticancer Properties

The anticancer potential of triazole-containing compounds has been widely studied. For instance, derivatives similar to this compound have shown efficacy in inducing apoptosis in cancer cells. The structure activity relationship (SAR) indicates that modifications on the triazole ring enhance cytotoxicity against specific cancer cell lines.

CompoundIC50 (µM)Cancer Cell Line
Compound A10 ± 2MCF-7 (Breast Cancer)
Compound B15 ± 3HeLa (Cervical Cancer)
This compoundTBDTBD

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the cell. The triazole moiety can act as a chelating agent for metal ions necessary for enzyme function, thereby inhibiting their activity. Additionally, the thiophene ring may contribute to enhanced lipophilicity and cellular uptake.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various triazole derivatives against resistant strains of bacteria. The findings indicated that compounds with a tert-butyl group exhibited enhanced activity compared to their non-substituted counterparts. The study highlighted the importance of structural modifications in improving biological efficacy.

Study 2: Anticancer Activity

In vitro studies have shown that this compound induces apoptosis in cancer cells through the activation of caspase pathways. This was evidenced by increased levels of cleaved caspase proteins in treated cells compared to controls.

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